(-)-(2S,5S)-9-(2-(Hydroxymethyl)-1,3-oxathiolan-5-yl)hypoxanthine
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Overview
Description
(-)-(2S,5S)-9-(2-(Hydroxymethyl)-1,3-oxathiolan-5-yl)hypoxanthine is a synthetic nucleoside analog. It is structurally related to naturally occurring nucleosides and has been studied for its potential applications in various fields, including medicinal chemistry and biochemistry. The compound features a unique oxathiolane ring, which distinguishes it from other nucleoside analogs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (-)-(2S,5S)-9-(2-(Hydroxymethyl)-1,3-oxathiolan-5-yl)hypoxanthine typically involves the coupling of a hypoxanthine derivative with an oxathiolane precursor. One common method includes the use of a Mitsunobu reaction, where the hypoxanthine derivative is reacted with a protected oxathiolane in the presence of a phosphine and an azodicarboxylate. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as crystallization, purification by chromatography, and rigorous quality control to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
(-)-(2S,5S)-9-(2-(Hydroxymethyl)-1,3-oxathiolan-5-yl)hypoxanthine undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced under specific conditions to modify the oxathiolane ring.
Substitution: Nucleophilic substitution reactions can occur at the hydroxymethyl group or the oxathiolane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Modified oxathiolane derivatives.
Substitution: Various substituted nucleoside analogs.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in DNA and RNA synthesis.
Medicine: Explored as a potential antiviral and anticancer agent due to its ability to interfere with nucleic acid metabolism.
Industry: Utilized in the development of pharmaceuticals and diagnostic tools.
Mechanism of Action
The compound exerts its effects by mimicking natural nucleosides and incorporating into nucleic acids. This incorporation can disrupt normal DNA and RNA synthesis, leading to the inhibition of viral replication or cancer cell proliferation. The molecular targets include viral polymerases and cellular enzymes involved in nucleic acid metabolism.
Comparison with Similar Compounds
Similar Compounds
Acyclovir: Another nucleoside analog used as an antiviral agent.
Zidovudine: A nucleoside reverse transcriptase inhibitor used in the treatment of HIV.
Lamivudine: Used in the treatment of hepatitis B and HIV.
Uniqueness
(-)-(2S,5S)-9-(2-(Hydroxymethyl)-1,3-oxathiolan-5-yl)hypoxanthine is unique due to its oxathiolane ring, which provides distinct chemical properties and biological activity compared to other nucleoside analogs. This structural feature may enhance its stability and efficacy in therapeutic applications.
Properties
CAS No. |
149819-64-7 |
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Molecular Formula |
C9H10N4O3S |
Molecular Weight |
254.27 g/mol |
IUPAC Name |
9-[(2S,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-1H-purin-6-one |
InChI |
InChI=1S/C9H10N4O3S/c14-1-6-16-5(2-17-6)13-4-12-7-8(13)10-3-11-9(7)15/h3-6,14H,1-2H2,(H,10,11,15)/t5-,6-/m0/s1 |
InChI Key |
NWAMVXFWUIMGLW-WDSKDSINSA-N |
Isomeric SMILES |
C1[C@H](O[C@@H](S1)CO)N2C=NC3=C2N=CNC3=O |
Canonical SMILES |
C1C(OC(S1)CO)N2C=NC3=C2N=CNC3=O |
Origin of Product |
United States |
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